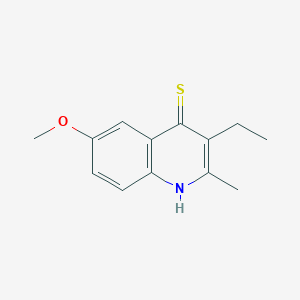

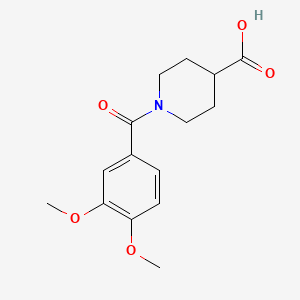

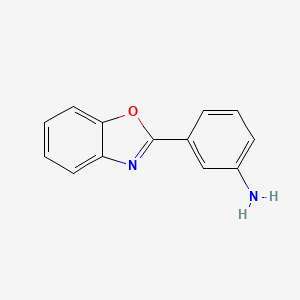

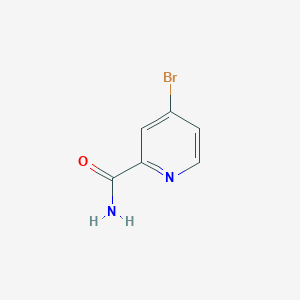

![molecular formula C14H15NO2S B1331300 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid CAS No. 330832-52-5](/img/structure/B1331300.png)

3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid, also known as DMQS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMQS is a synthetic molecule that was first synthesized in 2013 by a team of researchers led by Dr. Feng Zhu at the Shanghai Institute of Organic Chemistry. In

科学的研究の応用

Antibiotic Development

3-Quinolin-4-one propanoic acids, closely related to 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid, have been identified as prospective scaffolds for creating antimicrobial drugs. This is due to their molecular similarity with fluoroquinolone antibiotics. Analytical methods for quality control of these compounds, considered promising active pharmaceutical ingredients, have been analyzed and tested, highlighting the potential of these compounds in antibiotic development (Zubkov et al., 2016).

Immunostimulatory Properties

Derivatives of 2-amino-3-(purin-9-yl)propanoic acids, which include similar sulfanyl groups, have shown significant immunostimulatory and immunomodulatory potency. Some of these compounds notably enhanced the secretion of chemokines RANTES and MIP-1alpha, indicating their potential in immunological research and therapy (Doláková et al., 2005).

Blood Coagulation

Research on 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides, which share a structural similarity with this compound, has shown their influence on blood coagulation. The studies found these compounds to be hemostatics, with some variants exhibiting the ability to decrease blood coagulation time significantly (Limanskii et al., 2009).

Green Chemistry Applications

The synthesis of bis(2-aryl-4-arylquinolin-3-yl)sulfanes, which are structurally related to this compound, has been carried out under green chemistry principles. These compounds demonstrate the potential of such quinoline derivatives in sustainable chemical processes (Paul et al., 2011).

Catalytic Applications

The compound sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, which utilizes a similar sulfanyl group, has been employed as a catalyst in various chemical reactions, demonstrating the utility of such compounds in catalysis (Niknam & Saberi, 2009).

特性

IUPAC Name |

3-(4,6-dimethylquinolin-2-yl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-9-3-4-12-11(7-9)10(2)8-13(15-12)18-6-5-14(16)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGHJKPVJUIMED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C)SCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352564 |

Source

|

| Record name | 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330832-52-5 |

Source

|

| Record name | 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

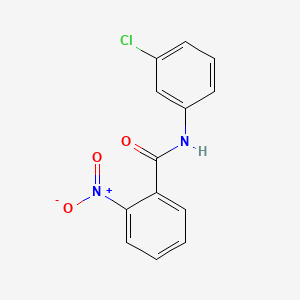

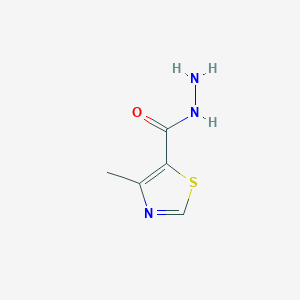

![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)